1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine
Overview
Description
1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to affect the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine has a variety of biochemical and physiological effects. It has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to affect the activity of certain enzymes and signaling pathways in cells.
Advantages and Limitations for Lab Experiments
One advantage of studying 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine in the lab is that it has been well-established as a compound with potential therapeutic applications. This means that there is already a significant amount of research on this compound, which can be useful for designing experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are many potential future directions for research on 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine. One area of research could be to further investigate its potential as a treatment for cancer. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another area of research could be to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. This could involve studying its effects on brain cells and exploring its mechanism of action in more detail. Overall, there is still much to be learned about this compound, and further research is needed to fully understand its potential therapeutic applications.
Scientific Research Applications
1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research include its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-5-16(6-8-17)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZNCNKWBSVDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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